1-Isopentyloxy-1-propoxyethane
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Overview
Description
1-Isopentyloxy-1-propoxyethane is an organic compound with the molecular formula C10H22O2 . It is also known by its systematic name, 3-methyl-1-(1-propoxyethoxy)butane . This compound is characterized by its ether functional groups and is used in various chemical and industrial applications.
Preparation Methods
The synthesis of 1-Isopentyloxy-1-propoxyethane typically involves the reaction of isopentanol with propylene oxide under basic conditions . The reaction proceeds via nucleophilic substitution, where the hydroxyl group of isopentanol attacks the epoxide ring of propylene oxide, resulting in the formation of the ether linkage. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
1-Isopentyloxy-1-propoxyethane undergoes several types of chemical reactions, including:
Common reagents used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
1-Isopentyloxy-1-propoxyethane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
1-Isopentyloxy-1-propoxyethane can be compared with other similar compounds such as:
1-Isopentyloxy-1-propoxypropane: This compound has a similar structure but differs in the length of the carbon chain.
1-Isopentyloxy-1-butoxyethane: Another similar compound with a different alkyl group attached to the ether linkage.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and physical properties .
Properties
CAS No. |
238757-63-6 |
---|---|
Molecular Formula |
C10H22O2 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
3-methyl-1-(1-propoxyethoxy)butane |
InChI |
InChI=1S/C10H22O2/c1-5-7-11-10(4)12-8-6-9(2)3/h9-10H,5-8H2,1-4H3 |
InChI Key |
VPJHYSGCDYPNSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(C)OCCC(C)C |
Origin of Product |
United States |
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